1,2-Butadiene

Overview

Description

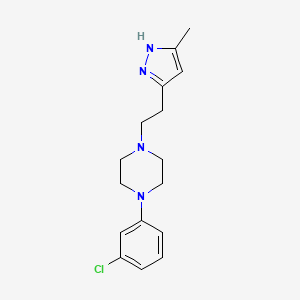

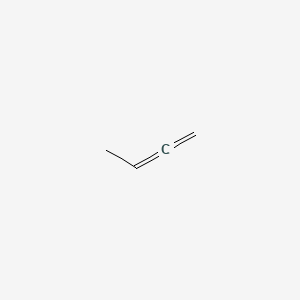

1,2-Butadiene is an organic compound with the molecular formula CH₂=C=CHCH₃. It is an isomer of 1,3-butadiene, a common monomer used in the production of synthetic rubber. This compound is a colorless, flammable gas and one of the simplest substituted allenes .

Mechanism of Action

Target of Action

1,2-Butadiene is an organic compound that primarily targets the process of polymerization . It is used as a monomer in the production of synthetic rubber . The compound interacts with other small molecules (monomers) to form large ones (polymers), thereby playing a crucial role in the manufacture of various consumer items .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to significant changes. It undergoes a process called polymerization, where small molecules (monomers) are linked to make large ones (polymers) . This process is fundamental in the production of synthetic rubbers .

Biochemical Pathways

This compound is involved in several biochemical pathways. One such pathway is the conversion of crotonyl-CoA into crotyl diphosphate, a direct precursor of butadiene . This engineered pathway consists of three identified enzymes: a hydroxyethylthiazole kinase (THK) from Escherichia coli, an isopentenyl phosphate kinase (IPK) from Methanothermobacter thermautotrophicus, and an aldehyde/alcohol dehydrogenase (ADHE2) from Clostridium acetobutylicum .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is metabolized differently in different species . For instance, in mice, the estimated maximal metabolic elimination rate was 400 μmole/hr/kg, showing that this compound is metabolized by mice at about twice the rate of rats . The metabolism of this compound is observed to be saturated at atmospheric concentrations of about 2000 ppm .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It is involved in the production of synthetic rubbers, which are used in the manufacture of various consumer items . On a cellular level, exposure to this compound has been associated with leukemia, cardiovascular disease, and possibly reproductive effects .

Biochemical Analysis

Biochemical Properties

1,2-Butadiene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is metabolized by cytochrome P450-dependent mono-oxygenases to form 1,2-epoxy-3-butene, which can further undergo hydrolysis by epoxide hydrolases to form 3-butene-1,2-diol . Additionally, this compound can be further epoxidized to form 1,2,3,4-diepoxybutane or conjugated with glutathione . These interactions highlight the compound’s involvement in various enzymatic pathways and its potential impact on cellular metabolism.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence membrane dynamics when incorporated into hybrid vesicles with lipids . The compound’s presence can alter membrane fluidity and hydration, which may impact cell signaling pathways and gene expression. Additionally, this compound’s metabolites, such as 1,2-epoxy-3-butene, can form covalent adducts with DNA, potentially leading to genotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can undergo addition reactions, such as 1,2- and 1,4-addition, with strong acids like HBr, resulting in resonance-stabilized carbocations . These reactions can influence the compound’s reactivity and interactions with biomolecules. Furthermore, this compound’s metabolites can bind to DNA and proteins, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that this compound’s metabolites, such as 1,2-epoxy-3-butene, exhibit temporal stability in biological samples . Long-term exposure to this compound and its metabolites can lead to persistent changes in cellular function, including alterations in DNA and protein structures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, this compound and its metabolites can induce toxic effects, including genotoxicity and carcinogenicity . Studies have shown that the compound’s metabolites can form DNA adducts, leading to mutations and increased cancer risk .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly metabolized by cytochrome P450-dependent mono-oxygenases to form 1,2-epoxy-3-butene, which can be further metabolized by epoxide hydrolases, epoxidized to 1,2,3,4-diepoxybutane, or conjugated with glutathione . These pathways highlight the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and interact with transporters and binding proteins. Its metabolites, such as 1,2-epoxy-3-butene, can also be transported within cells and tissues, influencing their localization and accumulation .

Subcellular Localization

This compound and its metabolites exhibit specific subcellular localization patterns. The compound can localize to cellular membranes, where it influences membrane dynamics and fluidity . Additionally, its metabolites can bind to DNA and proteins within the nucleus, leading to changes in gene expression and cellular function . These localization patterns highlight the compound’s potential impact on various cellular compartments and organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Butadiene can be synthesized through various methods, including:

Dehydrohalogenation of 3-chlorobutene: This involves the elimination of hydrogen chloride from 3-chlorobutene under basic conditions.

Pyrolysis of 1,2-butanediol: This method involves heating 1,2-butanediol to high temperatures to induce the elimination of water, forming this compound.

Industrial Production Methods

Industrial production of this compound is typically achieved through the cracking of hydrocarbons . The C4-fraction obtained by cracking and separated by distillation consists of many compounds, predominantly 1,3-butadiene, isobutene, and 1-butene. This compound comprises less than 1% of this mixture and is partially purified by extraction with N-methylpyrrolidone .

Chemical Reactions Analysis

1,2-Butadiene undergoes various types of chemical reactions, including:

Oxidation

Oxidation with ozone: This reaction forms ozonides, which can be further decomposed to yield aldehydes or ketones.

Reduction

Hydrogenation: this compound can be hydrogenated to form butenes or butanes under the presence of a catalyst such as palladium on carbon.

Substitution

Halogenation: this compound reacts with halogens like chlorine or bromine to form dihalides.

Polymerization

Polymerization: this compound can undergo polymerization to form polybutadiene, which is used in the production of synthetic rubber.

Scientific Research Applications

Comparison with Similar Compounds

1,2-Butadiene is similar to other dienes such as 1,3-butadiene and isoprene. it has unique properties due to its structure:

1,3-Butadiene: This compound has conjugated double bonds, making it more stable and widely used in the production of synthetic rubber.

Isoprene: This compound is another diene used in the production of natural rubber and synthetic polymers.

This compound’s unique structure as a substituted allene gives it distinct reactivity and applications compared to these similar compounds.

Properties

InChI |

InChI=1S/C4H6/c1-3-4-2/h4H,1H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRMTGGDHLBXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26160-98-5 | |

| Record name | 1,2-Butadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26160-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5027225 | |

| Record name | 1,2-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, Volatile, colorless liquid or vapor; A gas at 25 deg C; [HSDB] | |

| Record name | 1,2-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2738 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

10.9 °C | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; very sol in benzene; miscible in alcohol and ether | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.676 @ 0 °C/4 °C | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.9 (Air= 1) | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1260 mm Hg @ 25 °C | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Volatile, clear, colorless liquid or vapor. | |

CAS No. |

590-19-2 | |

| Record name | 1,2-Butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,2-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZI943A8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-136.2 °C | |

| Record name | 1,2-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2-butadiene?

A1: this compound, also known as methylallene, has the molecular formula C4H6 and a molecular weight of 54.09 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: Spectroscopic analysis of this compound reveals distinct features:

- Infrared (IR) Spectroscopy: Characteristic absorption bands are observed for C-H and C=C=C stretching vibrations. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information on the electronic environment and connectivity of atoms within the molecule. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the conjugated diene system results in characteristic absorption bands in the UV-Vis region. []

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of the cumulated double bond system in this compound makes it highly reactive. This unique structure enables it to participate in various reactions, including:

- Addition reactions: The cumulated double bonds are susceptible to electrophilic attack, leading to the formation of addition products. []

- Cycloaddition reactions: this compound can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), leading to the formation of six-membered rings. []

- Polymerization: Under specific conditions, this compound can undergo polymerization, resulting in the formation of polymers with varying degrees of stereoregularity. [, , , ]

Q4: How does this compound react with sulfur atoms?

A4: Both singlet (1D) and triplet (3P) sulfur atoms react with this compound primarily through addition to the double bonds, leading to the formation of various unsaturated thiirane products. The reaction exhibits pressure and exposure time dependency, with different product ratios observed for the two sulfur atom states. []

Q5: Can you describe the reaction of this compound with the methylidyne radical?

A5: The methylidyne radical (CH) adds to the carbon-carbon double bonds of this compound in a barrierless fashion. The resulting C5H7 intermediates then decompose through hydrogen atom elimination to yield cyclic C5H6 isomers, including 1-vinyl-cyclopropene, 1-methyl-3-methylenecyclopropene, and 1,2-bis(methylene)cyclopropane. []

Q6: How does the presence of this compound affect the anionic copolymerization of styrene and 1,3-butadiene?

A6: this compound acts as a chain terminating/transferring agent in butyllithium-initiated diene polymerization, leading to a decrease in copolymerization rate and molecular weight (Mn) of the resulting copolymer. The addition of polar additives can further influence this process by promoting the isomerization of this compound to 1-butylene. []

Q7: What is known about the thermal decomposition of this compound?

A7: Flash pyrolysis studies coupled with mass spectrometry reveal that this compound decomposes primarily through C-C bond fission, yielding methyl (CH3) and propargyl (C3H3) radicals. The similarity in pyrolysis product distributions observed for various C4H6 isomers suggests a rapid isomerization process preceding decomposition. []

Q8: How has computational chemistry been employed to study this compound and its reactions?

A8: Computational methods such as density functional theory (DFT) and ab initio calculations provide valuable insights into the structure, energetics, and reactivity of this compound and related species. These methods allow for:

- Prediction of molecular geometries and vibrational frequencies: Accurately calculating these parameters aids in interpreting experimental spectroscopic data. []

- Exploration of reaction mechanisms and potential energy surfaces: Understanding the pathways and energetics of reactions involving this compound is crucial for predicting product distributions and guiding experimental design. [, , , , , ]

- Evaluation of substituent effects on reactivity: Computational studies can elucidate how changes in the molecular structure of this compound derivatives impact their reactivity and properties. [, ]

Q9: What are some applications of this compound-based polymers?

A9: Poly(this compound) exhibits unique properties depending on its tacticity:

- Elastomeric properties: Low relative molecular mass poly(this compound) can be used as a toughening agent in epoxy composites, enhancing their flexibility and impact resistance. [, ]

- Crystalline properties: High-crystallinity meta-copolymerized this compound resin finds applications in various fields due to its desirable thermal and mechanical properties. []

- Blends and Composites: Poly(this compound) can be blended with other polymers, such as polystyrene, to modify their mechanical properties and morphologies. [, ]

Q10: How does the vinyl content in poly(this compound) influence its properties?

A10: The vinyl content, derived from the 1,2-addition during polymerization, significantly influences the properties of poly(this compound):

- Thermal stability: Increasing the vinyl content generally decreases the thermal and thermo-oxidative stability of the polymer. []

- Cross-linking: Higher vinyl content facilitates cross-linking reactions, leading to changes in the polymer's mechanical properties. [, ]

- Morphology and Properties: Variations in vinyl content can impact the chain packing, crystallinity, and ultimately the mechanical and thermal characteristics of the polymer. [, ]

Q11: How does this compound contribute to the performance of tire rubber?

A11: Syndiotactic poly(this compound) incorporated into tire rubber compositions enhances wear resistance without compromising cut/tear resistance. The fine dispersion of this polymer within the rubber matrix contributes to these improved properties. []

Q12: What are some challenges associated with the use of this compound?

A12:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

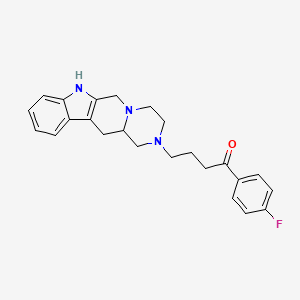

![Methyl 2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1212147.png)